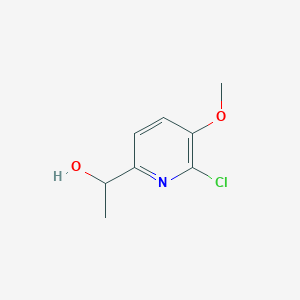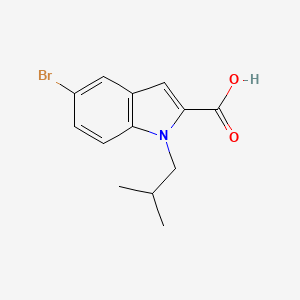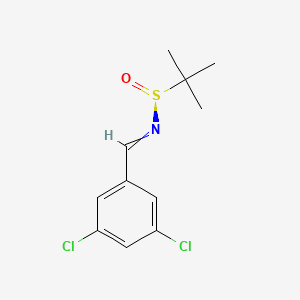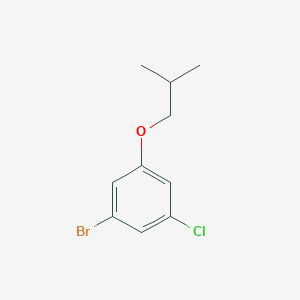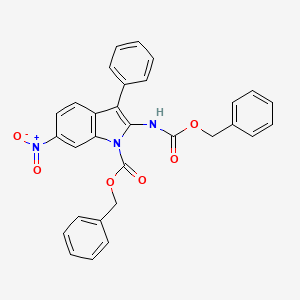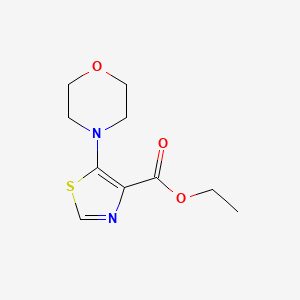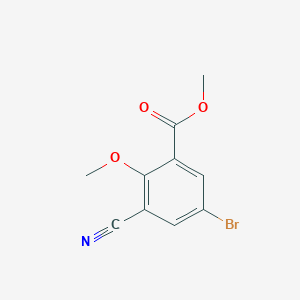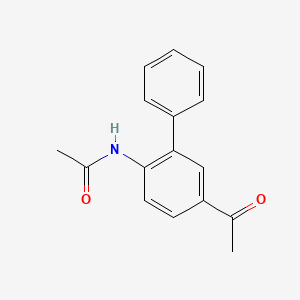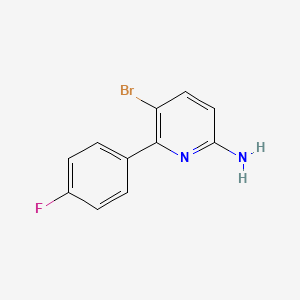
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine
Übersicht
Beschreibung
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine, also known as 5-Bromo-6-Fluoro-Pyridin-2-Ylamine (5-BFPY), is an organic compound that is widely used in the scientific and medical research fields. It has a wide range of applications, from drug discovery to materials science. 5-BFPY is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. It is a colorless, crystalline solid that has a melting point of 116-118°C.
Wissenschaftliche Forschungsanwendungen
Halogen-rich Intermediate Synthesis
One application is in the synthesis of halogen-rich intermediates for generating pentasubstituted pyridines. These intermediates are crucial in medicinal chemistry for further chemical manipulations, offering desired functionalities for the development of new chemical entities (Wu et al., 2022).
Crystal Structure and Antibacterial Activities
Another application is in the synthesis of Schiff base compounds, which have shown excellent antibacterial activities. For instance, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol was synthesized and characterized, demonstrating significant antibacterial potential (Wang et al., 2008).
Synthesis of Symmetrical Pyridines
Additionally, the compound serves as a precursor in the synthesis of symmetrical pyridines, which are valuable in various organic synthesis and pharmaceutical applications. These syntheses involve condensation reactions with different substituents, yielding symmetrical pyridines with specific functional groups (Agarwal, 2012).
Intermediate for Biologically Active Compounds
It also acts as an important intermediate in the synthesis of biologically active compounds, such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is a crucial step in developing new therapeutic agents (Wang et al., 2016).
Development of Fluorescent Sensors
The related compounds are also used in the development of fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. Such sensors have applications in environmental monitoring, diagnostics, and biochemical research (Han et al., 2020).
Two-Photon Absorption Fluorophores
Furthermore, derivatives of similar compounds have been synthesized and characterized for their two-photon absorption properties, showing potential for applications in photopolymerization and biological imaging (Yan et al., 2007).
Quantum Chemistry and Antitumor Activity
Research also extends into quantum chemistry studies to understand the electronic structure-antitumor activity relationships of related compounds, aiding in the design of new anticancer drugs (Liu Zhi-guo, 2004).
Eigenschaften
IUPAC Name |
5-bromo-6-(4-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOSAKBCSEPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



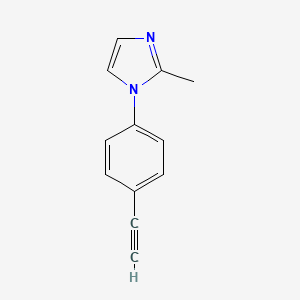
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
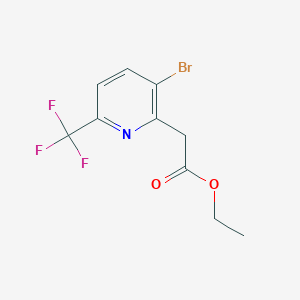
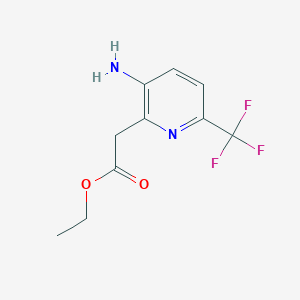
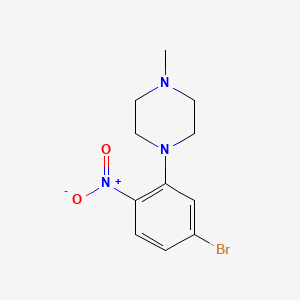
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
